molecular formula C7H12N2O B139393 (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 151763-89-2

(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B139393
CAS No.: 151763-89-2
M. Wt: 140.18 g/mol
InChI Key: BHFXPKPIPBNKFI-ZCFIWIBFSA-N
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Description

®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts and automated systems to streamline the synthesis. The choice of solvents, reagents, and purification techniques is critical to achieving high-quality output suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs, particularly for its potential to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Imidazo[1,2-a]pyrimidines: Another class of heterocycles with similar structural features and applications in medicinal chemistry.

    Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are studied for their potential therapeutic uses.

Uniqueness

®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is unique due to its specific ring structure and stereochemistry, which can impart distinct biological activities and chemical reactivity. Its versatility as a synthetic intermediate and its potential for diverse applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPKPIPBNKFI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463988
Record name (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151763-89-2
Record name (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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